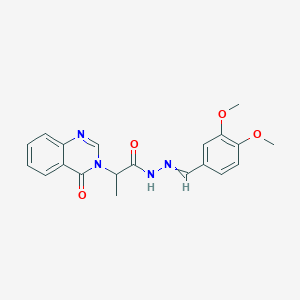![molecular formula C16H20N2O3S3 B255246 N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Thioflavin T, and it has been used in various fields such as biochemistry, neuroscience, and pathology.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its ability to bind to the beta-sheet structure of amyloid fibrils. This binding leads to an increase in fluorescence intensity, which can be detected using various imaging techniques such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes or functions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide in lab experiments is its ability to selectively bind to amyloid fibrils. This allows for the detection and quantification of amyloid fibrils in various experimental models. However, the main limitation of using this compound is its inability to distinguish between different types of amyloid fibrils. This can lead to false positives and inaccurate results in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide in scientific research. One potential direction is the development of new imaging techniques that can improve the detection and quantification of amyloid fibrils in vivo. Another direction is the exploration of the use of this compound in the development of new therapies for neurodegenerative diseases. Finally, the use of Thioflavin T in the study of protein misfolding and aggregation in other diseases such as cancer and diabetes is also an area of future research.
Synthesemethoden
The synthesis of N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate to form a thiazolidine intermediate. This intermediate is then reacted with ethylenediamine and subsequently with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been widely used in scientific research due to its ability to bind to and stain amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the formation and accumulation of amyloid fibrils in vitro and in vivo, and it has been shown to be a reliable tool for detecting and quantifying amyloid fibrils.
Eigenschaften
Molekularformel |
C16H20N2O3S3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-ethyl-N-(2-hydroxyethyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C16H20N2O3S3/c1-2-17(8-9-19)14(20)6-3-7-18-15(21)13(24-16(18)22)11-12-5-4-10-23-12/h4-5,10-11,19H,2-3,6-9H2,1H3/b13-11+ |
InChI-Schlüssel |
UASYQTPERTZADU-ACCUITESSA-N |
Isomerische SMILES |
CCN(CCO)C(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
SMILES |
CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Kanonische SMILES |
CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)